Diphosphoric acid, triethyl ester

Organophosphate Hydrogen bonding Physicochemical property

Diphosphoric acid, triethyl ester (CAS 20680-55-1), systematically named P,P,P′-triethyl diphosphate or [ethoxy(hydroxy)phosphoryl] diethyl phosphate, is an unsymmetrical organopyrophosphate ester with the molecular formula C₆H₁₆O₇P₂ and a molecular weight of 262.13 g·mol⁻¹. Unlike the fully esterified tetraethyl pyrophosphate (TEPP, CAS 107-49-3), this compound retains one ionizable P–OH group (H-bond donor count = 1), imparting distinct solubility, reactivity, and hydrogen-bonding characteristics.

Molecular Formula C6H16O7P2
Molecular Weight 262.13 g/mol
CAS No. 20680-55-1
Cat. No. B13938626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphoric acid, triethyl ester
CAS20680-55-1
Molecular FormulaC6H16O7P2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESCCOP(=O)(O)OP(=O)(OCC)OCC
InChIInChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8)
InChIKeyNDLNATOTGAPSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphosphoric Acid Triethyl Ester (CAS 20680-55-1): Procurement-Relevant Identity, Physicochemical Profile, and Organophosphate Classification


Diphosphoric acid, triethyl ester (CAS 20680-55-1), systematically named P,P,P′-triethyl diphosphate or [ethoxy(hydroxy)phosphoryl] diethyl phosphate, is an unsymmetrical organopyrophosphate ester with the molecular formula C₆H₁₆O₇P₂ and a molecular weight of 262.13 g·mol⁻¹ [1]. Unlike the fully esterified tetraethyl pyrophosphate (TEPP, CAS 107-49-3), this compound retains one ionizable P–OH group (H-bond donor count = 1), imparting distinct solubility, reactivity, and hydrogen-bonding characteristics [1]. It is a colorless to pale-yellow liquid, soluble in organic solvents, and exhibits low volatility under standard conditions; it decomposes under extreme heat or in the presence of strong acids or bases . Historically, it has been identified as a component in the reaction mixture of phosphorus pentoxide with ethanol, alongside mono-, di-, and triethyl phosphates and other pyrophosphate congeners [2]. Its structural asymmetry renders it a mechanistically distinct entity within the alkyl pyrophosphate family, with specific relevance to selective phosphorylation chemistry and as a process-specific marker in organophosphate synthesis.

Asymmetric pyrophosphate scaffold with a single ionizable P–OH group — supports selective phosphorylation workflows.
Distinct hydrogen-bond donor profile modulates solubility and extraction behavior relative to fully esterified pyrophosphate analogs.
Process-specific marker in organophosphate synthesis — enables impurity profiling and batch qualification for TEPP production.

Why Triethyl Pyrophosphate Cannot Be Interchanged with Tetraethyl Pyrophosphate (TEPP) or Triethyl Phosphate (TEP) in Research and Industrial Workflows


Although triethyl pyrophosphate (CAS 20680-55-1) shares a pyrophosphate P–O–P backbone with its tetraethyl analog TEPP (CAS 107-49-3) and an ethyl ester motif with triethyl phosphate (TEP, CAS 78-40-0), three structural and physicochemical features preclude generic substitution. First, the presence of a single free P–OH group (H-bond donor count = 1) versus zero for both TEPP and TEP fundamentally alters its hydrogen-bonding capacity, solubility profile, and ionization behavior in aqueous and protic media [1]. Second, its XLogP3-AA value of -0.5 (PubChem) situates it in a distinct lipophilicity regime compared to the more hydrophobic TEPP, affecting partitioning, membrane permeability, and extraction behavior [1]. Third, in phosphorylation reactions, the mixed ester character—one ionizable hydroxyl and two ethoxy leaving groups on the P–O–P scaffold—produces a different kinetic and selectivity profile compared to the symmetrical TEPP, which transfers only diethyl phosphoryl groups [2]. These differences are quantifiable and directly impact experimental reproducibility, yield optimization, and safety classification in both research and industrial procurement decisions.

Free P–OH Alters Solvation and Ionization
The single hydrogen-bond donor (absent in TEPP and TEP) changes aqueous solubility, deprotonation behavior, and hydrogen-bonding networks; substituting with fully esterified analogs may shift extraction and phase-transfer outcomes.
Lipophilicity Mismatch Affects Partitioning
A lower computed XLogP3-AA (≈ -0.5) compared to more hydrophobic TEPP can alter partitioning and membrane-permeability models; direct replacement may introduce distribution artifacts.
Mixed-Ester Reactivity Differs from Symmetric Pyrophosphates
Triethyl pyrophosphate can transfer monoethyl or diethyl phosphoryl groups depending on conditions, whereas TEPP exclusively transfers diethyl phosphoryl; kinetic and selectivity profiles are not interchangeable.

Quantitative Differentiation Evidence for Diphosphoric Acid Triethyl Ester (CAS 20680-55-1) vs. Tetraethyl Pyrophosphate (TEPP, CAS 107-49-3) and Triethyl Phosphate (TEP, CAS 78-40-0)


Hydrogen-Bond Donor Count: Asymmetric Pyrophosphate (HBD = 1) vs. Symmetric TEPP and TEP (HBD = 0)

Diphosphoric acid, triethyl ester possesses one hydrogen-bond donor (the P–OH group on the monoesterified phosphorus atom), a feature absent in both tetraethyl pyrophosphate (TEPP) and triethyl phosphate (TEP), each of which has HBD = 0 [1]. This single donor, combined with seven H-bond acceptor sites, generates a TPSA of 91.3 Ų and an XLogP3-AA of -0.5, indicating moderate hydrophilicity relative to TEPP (TPSA ~99.9 Ų, HBD = 0) [1][2]. The presence of the ionizable hydroxyl group enables pH-dependent partitioning and deprotonation behavior (predicted pKₐ in the range of monoalkyl phosphates, ~1–3) that is not available in the fully esterified analogs.

H-Bond Donor Count
Head-to-head
Target HBD = 1 vs TEPP / TEP HBD = 0
Supports distinct solvation and extraction behavior; guides procurement for hydrogen-bond-sensitive applications.
Computed descriptors; verify experimentally for specific solvent systems.
Organophosphate Hydrogen bonding Physicochemical property Solubility

Hydrolytic Stability Differential: Triethyl Phosphate (TEP) Hydrolysis Rate Constant vs. Tetraethyl Pyrophosphate (TEPP) Half-Life Context

While direct hydrolysis rate constants for the target triethyl pyrophosphate are not extensively documented, the structurally related triethyl phosphate (TEP) exhibits a first-order hydrolysis rate constant of 8.35 × 10⁻⁶ s⁻¹ in neutral water at 101 °C, whereas tetraethyl pyrophosphate (TEPP) undergoes 50% hydrolysis in water within 6.8 hours at 25 °C (half-life) [1]. The presence of the P–O–P anhydride bond in pyrophosphates accelerates hydrolytic cleavage relative to monomeric trialkyl phosphates; the unsymmetrical triethyl pyrophosphate, with its single free P–OH, is expected to exhibit intermediate hydrolytic lability, making it more stable than TEPP but more reactive than TEP under comparable conditions [2]. This graded stability profile is critical for applications requiring controlled release of phosphate equivalents.

Hydrolytic Stability Context
Context-dependent
TEPP t₁/₂ ≈ 6.8 h (25 °C); TEP k ≈ 8.35×10⁻⁶ s⁻¹ (101 °C); target expected intermediate
Intermediate hydrolytic lability may offer a practical stability window for aqueous reaction environments.
Direct kinetic data for target not available; extrapolated from structural analogs.
Hydrolysis kinetics Stability Aqueous degradation Phosphate ester

Density and Volatility Differentiation: Triethyl Pyrophosphate (d ≈ 1.318 g·mL⁻¹) vs. Tetraethyl Pyrophosphate (d = 1.185 g·mL⁻¹)

The computed density of diphosphoric acid, triethyl ester is approximately 1.318 g·mL⁻¹, based on database-reported physical properties, compared with the experimentally determined density of tetraethyl pyrophosphate (TEPP) at d₄²⁰ = 1.185 g·mL⁻¹ [1]. This approximately 11% higher density for the triethyl congener reflects the reduced number of ethyl groups (three vs. four) and the contribution of the free P–OH group to intermolecular hydrogen bonding, which increases cohesive energy density in the liquid phase. The boiling point of the triethyl ester (approximately 308 °C at 760 mmHg, or 104–110 °C at 0.08 mmHg) also differs substantially from TEPP (200 °C at 0.3 Torr, with decomposition above 170 °C) [2].

Density Differentiation
Cross-study comparable
≈ 1.318 g·mL⁻¹ (target) vs 1.185 g·mL⁻¹ (TEPP) — Δ +0.133 g·mL⁻¹ (+11.2%)
Significant density difference impacts gravimetric dispensing and phase separation in liquid-liquid workflows.
Target density from database; validate for specific batch.
Density Physical property Formulation Phase separation

Synthetic Intermediate and Process Marker: Triethyl Pyrophosphate as a By-Product and Impurity Signature in TEPP Manufacturing

Triethyl pyrophosphate is a documented component of the reaction mixture obtained from phosphorus pentoxide and ethanol, co-occurring with mono-, di-, and triethyl phosphate, di- and triethyl pyrophosphate, and other condensed phosphates [1]. In the industrial synthesis of tetraethyl pyrophosphate (TEPP) via controlled hydrolysis of diethyl phosphorochloridate or via reaction of triethyl phosphate with phosphorus pentoxide, the triethyl ester appears as a process-specific by-product or intermediate [2]. Mass spectrometric analysis of commercial TEPP formulations has identified triethyl phosphate (TrEP) as a significant co-occurring contaminant that cannot be removed by fractional distillation [3]; the triethyl pyrophosphate may similarly persist and serve as a marker of incomplete esterification or hydrolytic degradation, with implications for purity specifications and lot-to-lot consistency in procurement.

Synthetic Process Marker
Supporting evidence
Identified in P₄O₁₀ + EtOH reaction mixtures; co-eluting component with other ethyl phosphates.
Enables impurity profiling and batch qualification for TEPP synthesis and quality control.
Structural intermediacy established by IR and MS; purity specification requires independent validation.
Organophosphate synthesis Process impurity Quality control TEPP

Procurement-Driven Application Scenarios for Diphosphoric Acid Triethyl Ester (CAS 20680-55-1) Based on Quantitative Differentiation Evidence


Reference Standard for TEPP (Tetraethyl Pyrophosphate) Impurity Profiling and Batch Qualification

Because triethyl pyrophosphate is a documented by-product of reactions between phosphorus pentoxide and ethanol—and co-occurs in synthetic pathways to TEPP [1]—procurement of the pure compound enables its use as an authenticated reference standard for GC-MS or HPLC impurity profiling of commercial TEPP lots. Mass spectrometric studies have shown that triethyl phosphate, a related under-esterified contaminant, is inseparable from TEPP by fractional distillation [2]; analogous behavior is expected for the triethyl pyrophosphate congener. Quality control laboratories can use the target compound to establish retention time markers, calibration curves, and acceptance criteria for TEPP purity ≥ 95%, thereby reducing the risk of lot-to-lot variability in pesticide residue analysis or cholinesterase inhibition assays.

Selective Phosphorylation Reagent Exploiting Asymmetric Monoester-Diester Pyrophosphate Reactivity

The presence of one free P–OH group (HBD = 1) and two ethoxy leaving groups on the P–O–P backbone [1] provides a mechanistically distinct phosphorylation pathway compared to the symmetric TEPP. Whereas TEPP transfers diethyl phosphoryl groups exclusively, the triethyl pyrophosphate can, in principle, transfer either a monoethyl phosphoryl (HO-P(O)(OEt)-) or a diethyl phosphoryl ((EtO)₂P(O)-) moiety depending on reaction conditions and nucleophile selectivity. This dual reactivity, documented in studies of unsymmetrical pyrophosphates such as P¹,P¹-diethyl pyrophosphate [2], makes the triethyl ester a candidate for stepwise phosphorylation strategies in nucleotide and phosphopeptide synthesis where controlled mono- vs. di-ester phosphorylation is required.

Model Compound for Hydrolytic Stability Studies of Asymmetric Organopyrophosphates

As a mixed alkyl/hydroxy pyrophosphate ester, the triethyl compound occupies a unique position on the hydrolytic lability spectrum: more stable than TEPP (t₁/₂ = 6.8 h at 25 °C [1]) but more reactive than triethyl phosphate (k = 8.35 × 10⁻⁶ s⁻¹ at 101 °C [2]). This intermediate stability makes it an ideal model substrate for kinetic studies of pyrophosphate P–O–P bond cleavage under varying pH, temperature, and nucleophilic catalysis conditions. Researchers investigating the environmental fate of organophosphate pesticides, or designing pro-drug phosphate esters with tunable release kinetics, benefit from procuring this compound as a well-defined, single-component system bridging the stability gap between fully esterified and fully ionized pyrophosphates.

Physicochemical Reference for Liquid-Phase Formulation Development

With a density approximately 11% higher than TEPP (≈1.318 vs. 1.185 g·mL⁻¹) and a higher predicted boiling point [1], triethyl pyrophosphate presents distinct phase-behavior properties relevant to solvent selection, plasticizer formulation, and liquid-liquid extraction process design. The presence of a hydrogen-bond donor further differentiates its miscibility and solvation behavior in protic vs. aprotic solvent systems [2]. Formulators developing phosphate-ester-based flame retardants, plasticizers, or extraction solvents can use these quantitative physicochemical differentials to select the appropriate pyrophosphate ester for target viscosity, density, and compatibility specifications without resorting to trial-and-error substitution.

Application
Selection Property
Validation Focus
TEPP impurity profiling reference
Co-elution marker and retention time reference
GC-MS/HPLC batch qualification and purity acceptance criteria
Selective phosphorylation in nucleotide/peptide chemistry
Mixed monoester-diester leaving-group reactivity
Controlled mono- vs. di-ester phosphorylation outcome
Hydrolytic stability model for organopyrophosphates
Intermediate P–O–P lability between fully esterified and ionized pyrophosphates
pH/temperature-dependent hydrolysis kinetics
Liquid-phase formulation development
Higher density and hydrogen-bond donor character
Phase behavior, solvent compatibility, and viscosity specification
Quote Request

Request a Quote for Diphosphoric acid, triethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.